7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Overview
Description
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, which is known for its diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .
Mechanism of Action
- Thiazolopyrimidines have been investigated for their pharmacological potential, including antifungal, antimalarial, antihypertensive, anti-inflammatory, antimicrobial, and antiviral activities .
Target of Action
Biochemical Pathways
- Examples include:
- Inhibiting fungal enzymes or disrupting fungal cell membranes. Interfering with viral replication or entry mechanisms .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ribonuclease H (RNase H), an enzyme involved in the replication of HIV . The interaction between this compound and RNase H involves binding to the catalytic site of the enzyme, thereby preventing its activity. This inhibition is crucial for its potential use in antiviral therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, its inhibition of RNase H involves coordination with magnesium ions at the enzyme’s catalytic site . This binding interaction prevents the enzyme from cleaving RNA-DNA hybrids, thereby inhibiting viral replication. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antiviral and anticancer activities, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and biological activity. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with DNA and transcription factors, thereby modulating gene expression. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One effective method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Thiazolo[3,2-a]pyrimidine derivatives: Various derivatives with different substituents on the thiazole or pyrimidine rings.
Uniqueness
7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolopyrimidine derivatives .
Properties
IUPAC Name |
methyl 7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-14-7(13)4-5(11)9-8-10(6(4)12)2-3-15-8/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSKXPJOBSNLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224313-88-6 | |
Record name | methyl 7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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